2-(Tert-butyl)-1-(cyclopropylmethyl)piperazine
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Overview
Description
2-(Tert-butyl)-1-(cyclopropylmethyl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a tert-butyl group and a cyclopropylmethyl group attached to the piperazine ring, making it a unique and interesting molecule for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-butyl)-1-(cyclopropylmethyl)piperazine typically involves the reaction of piperazine with tert-butyl chloride and cyclopropylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed for the direct introduction of tert-butyl groups into various organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 2-(Tert-butyl)-1-(cyclopropylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the alkyl groups attached to the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of various substituted piperazine derivatives depending on the reagents used.
Scientific Research Applications
2-(Tert-butyl)-1-(cyclopropylmethyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Tert-butyl)-1-(cyclopropylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
1-(Cyclopropylmethyl)piperazine: Lacks the tert-butyl group, resulting in different chemical and biological properties.
2-(Tert-butyl)piperazine: Lacks the cyclopropylmethyl group, leading to variations in reactivity and applications.
N-tert-Butylpiperazine: Another similar compound with different substitution patterns on the piperazine ring.
Uniqueness: 2-(Tert-butyl)-1-(cyclopropylmethyl)piperazine stands out due to the presence of both tert-butyl and cyclopropylmethyl groups, which confer unique steric and electronic properties. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H24N2 |
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Molecular Weight |
196.33 g/mol |
IUPAC Name |
2-tert-butyl-1-(cyclopropylmethyl)piperazine |
InChI |
InChI=1S/C12H24N2/c1-12(2,3)11-8-13-6-7-14(11)9-10-4-5-10/h10-11,13H,4-9H2,1-3H3 |
InChI Key |
FGJXMVGOHXGWMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CNCCN1CC2CC2 |
Origin of Product |
United States |
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